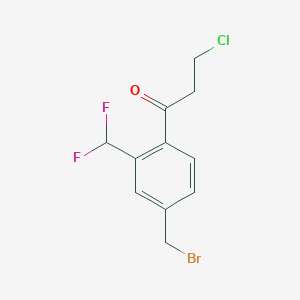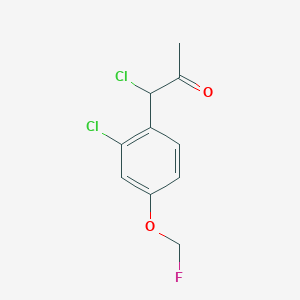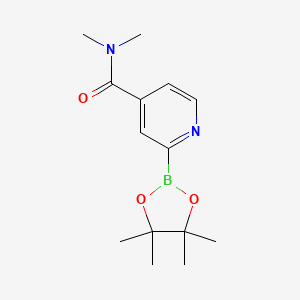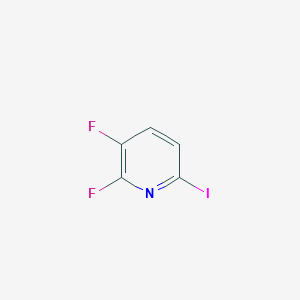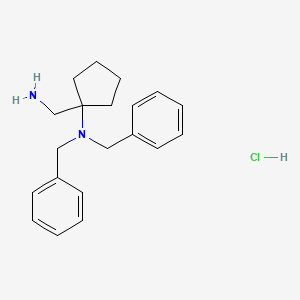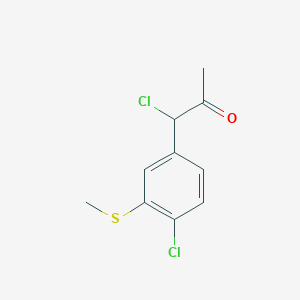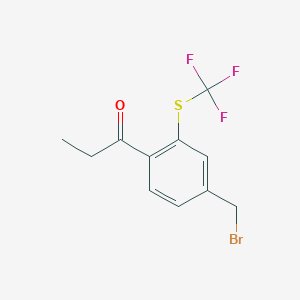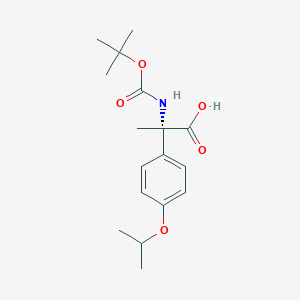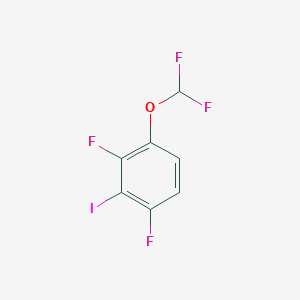
1,3-Difluoro-4-difluoromethoxy-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-4-difluoromethoxy-2-iodobenzene is an organic compound with the molecular formula C7H3F4IO It is a halogenated aromatic compound characterized by the presence of fluorine, iodine, and a difluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1,3-difluoro-4-difluoromethoxybenzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-difluoromethoxy-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding iodoso or iodyl derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding difluoromethoxybenzene derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like sodium periodate or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives with various functional groups replacing the iodine atom.
Oxidation Reactions: Formation of iodoso or iodyl derivatives.
Reduction Reactions: Formation of difluoromethoxybenzene derivatives.
Scientific Research Applications
1,3-Difluoro-4-difluoromethoxy-2-iodobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-iodobenzene depends on the specific application and the target molecule
Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating substitution reactions with nucleophiles.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering the oxidation state of the iodine atom and affecting its reactivity.
Hydrogen Bonding and Van der Waals Interactions: The fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-iodobenzene
- 1,3-Difluoro-4-methoxy-2-iodobenzene
- 1,3-Difluoro-4-chloro-2-iodobenzene
Uniqueness
1,3-Difluoro-4-difluoromethoxy-2-iodobenzene is unique due to the presence of both fluorine and iodine atoms, as well as the difluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules. The presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable building block in various chemical syntheses.
Properties
Molecular Formula |
C7H3F4IO |
|---|---|
Molecular Weight |
306.00 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,4-difluoro-3-iodobenzene |
InChI |
InChI=1S/C7H3F4IO/c8-3-1-2-4(13-7(10)11)5(9)6(3)12/h1-2,7H |
InChI Key |
ADFRDXNWKSRCDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


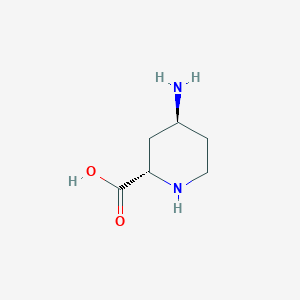
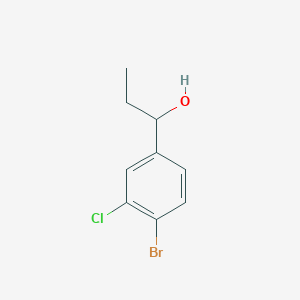
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)

